![molecular formula C14H10Cl6N2O2Pt B12884051 Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum is a platinum-based compound with the molecular formula C14H12Cl6N2O2Pt. This compound is known for its unique chemical structure, which includes two 3,5-dichlorophenol groups linked by a 1,2-diaminoethane bridge, coordinated to a platinum center.
Méthodes De Préparation
The synthesis of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum involves several steps:
Synthesis of 3,5-dichlorophenol: This can be achieved through the chlorination of phenol.
Formation of 1,2-diaminoethane: This is typically synthesized from ethylene oxide and ammonia.
Coordination to Platinum: The final step involves the coordination of the 3,5-dichlorophenol and 1,2-diaminoethane to a platinum center, usually in the presence of a platinum salt such as platinum(II) chloride.
Analyse Des Réactions Chimiques
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: The chloride ligands can be substituted with other ligands such as bromides or iodides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different ligands.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum involves its interaction with cellular components. The platinum center can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound may also interact with proteins and other biomolecules, affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug with a simpler structure.
Carboplatin: Another anticancer agent with a different ligand structure.
Oxaliplatin: Known for its use in colorectal cancer treatment.
The uniqueness of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum lies in its specific ligand arrangement, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H10Cl6N2O2Pt |
|---|---|
Poids moléculaire |
646.0 g/mol |
Nom IUPAC |
[2-azanidyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethyl]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C14H10Cl4N2O2.2ClH.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;;;/h1-4,13-14,19-22H;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
PSOUKAVILDCUEY-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)[NH-])[NH-])Cl)O.Cl[Pt+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)
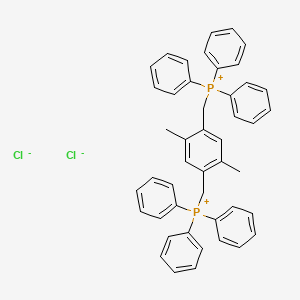

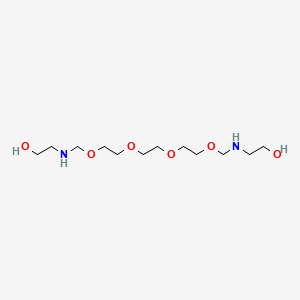

![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)

![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)
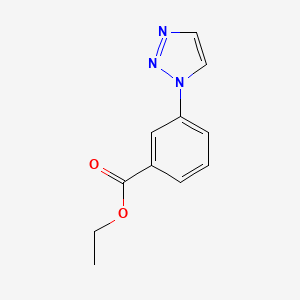
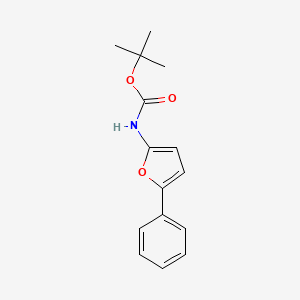

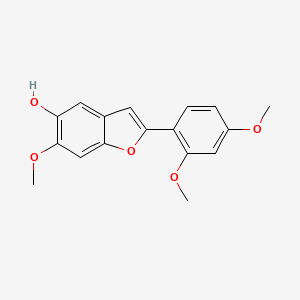

![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
